molecular formula C19H18N2O3S2 B2654116 N1-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 2034492-39-0

N1-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No. B2654116
CAS RN: 2034492-39-0
M. Wt: 386.48
InChI Key: UAKUQSZWNUPECV-UHFFFAOYSA-N
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Description

Compounds like this one typically belong to the class of organic compounds known as benzamides . These are organic compounds containing a carboxamido substituent attached to a benzene ring .


Synthesis Analysis

The synthesis of similar compounds often involves the use of building blocks in organic synthesis, such as pinacol boronic esters . Protodeboronation is a common process in the synthesis of these compounds .

Scientific Research Applications

  • Catalytic Applications : Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide is an effective catalyst system for Goldberg amidation. This system is liberalized towards a variety of functionalized (hetero)aryl chlorides and a wide range of aromatic and aliphatic primary amides, yielding good to excellent results. It also accomplishes intramolecular cross-coupling products (De, Yin, & Ma, 2017).

  • Corrosion Inhibition : The compound NE-N-(thiophen-3-ylmethylidene)-4-({4-[(E)-(thiophen-2-ylmethylidene)amino]phenyl}m-ethyl)aniline (L) is an efficient corrosion inhibitor for mild steel in acidic solutions. It shows increased inhibition efficiency with higher concentrations and its adsorption on mild steel surface obeys Langmuir’s isotherm (Daoud et al., 2014).

  • Enzyme Inhibition : 4-Substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives, similar in structure, have been studied as inhibitors of glycolic acid oxidase (GAO), showing that compounds with large lipophilic 4-substituents are potent, competitive inhibitors (Rooney et al., 1983).

  • Electrochemical Properties : Ethyl 4-(3,6-di(thiophen-2-yl)-9H-carbazole-9-yl)-benzoate (ETCB) and 9-(4-nitrophenyl)-3,6-di(thiophen-2-yl)-9H-carbazole (NDTC) are two novel monomers with good electrochemical activity. Their polymers display well-defined oxidation and reduction processes with reasonable optical contrast and switching time, suitable for electrochromic applications (Hu et al., 2013).

  • Antidepressant Activity : Thiophene-based pyrazolines with a carbothioamide tail unit in the N1 position have potential as antidepressant medications. For instance, one compound in this series significantly reduced immobility time in both force swimming and tail suspension tests at a 10 mg/kg dose level, compared to the standard Imipramine (Mathew, Suresh, & Anbazhagan, 2014).

  • Antitumor Activity : Compounds incorporating the thiophene moiety, such as 1,4-bis(1-(5-(aryldiazenyl)thiazol-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)benzenes, have shown promising anti-tumor activities against hepatocellular carcinoma (HepG2) cell lines (Gomha, Edrees, & Altalbawy, 2016).

properties

IUPAC Name

N'-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]-N-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S2/c22-17(14-5-3-13(4-6-14)15-7-9-25-12-15)11-21-19(24)18(23)20-10-16-2-1-8-26-16/h1-9,12,17,22H,10-11H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAKUQSZWNUPECV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)C(=O)NCC(C2=CC=C(C=C2)C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide

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